Direct Binding Affinity to TDP-43 RRM Domains: rTRD01 vs. nTRD22
rTRD01 exhibits a defined and quantifiable binding affinity for the TDP-43 RNA recognition motif domains, which is absent for comparator compounds like nTRD22 that target a different domain. Specifically, rTRD01 binds to the TDP-43 RRM1 and RRM2 domains with a dissociation constant (Kd) of 89 ± 0.8 µM, as measured by microscale thermophoresis (MST) [1]. In contrast, nTRD22 is reported to target the N-terminal domain (NTD) of TDP-43 and has no reported binding affinity for the RRM domains [2]. This fundamental difference in binding target and quantifiable affinity is a critical selection criterion.
| Evidence Dimension | Binding Affinity (Kd) to TDP-43 RRM1/2 |
|---|---|
| Target Compound Data | Kd = 89 ± 0.8 µM (TDP-43102–269) |
| Comparator Or Baseline | nTRD22: No reported affinity for RRM domains (targets NTD) |
| Quantified Difference | Undefined, as comparator lacks RRM binding data |
| Conditions | Microscale Thermophoresis (MST) with NT-647 labeled TDP-43102–269 protein |
Why This Matters
Procurement of a compound with a validated and specific binding constant for the RRM domain is essential for experiments designed to modulate TDP-43-RNA interactions, a function not served by NTD-binding compounds like nTRD22.
- [1] François-Moutal, L., Felemban, R., Scott, D. D., Sayegh, M. R., Miranda, V. G., Perez-Miller, S., Khanna, R., Gokhale, V., Zarnescu, D. C., & Khanna, M. (2019). Small Molecule Targeting TDP-43's RNA Recognition Motifs Reduces Locomotor Defects in a Drosophila Model of Amyotrophic Lateral Sclerosis (ALS). ACS Chemical Biology, 14(9), 2006–2013. View Source
- [2] Mollasalehi, N., Francois-Moutal, L., Scott, D. D., Tello, J. A., Williams, H., Mahoney, B., Carlson, A. E., Dong, Y., Li, X., Miranda, V. G., Gokhale, V., Zarnescu, D. C., & Khanna, M. (2021). An Allosteric Modulator of the TDP-43 N-Terminal Domain Reduces TDP-43 Protein Levels and Mitigates Motor Impairment in a Drosophila Model of ALS. ACS Chemical Neuroscience, 12(2), 348-360. View Source
